
1-Pyrrolidinyl(2-pyrrolidinyl)methanone hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Pyrrolidinyl(2-pyrrolidinyl)methanone hydrochloride is a chemical compound with the CAS Number: 1236267-58-5 . Its IUPAC name is 1-(2-pyrrolidinylcarbonyl)pyrrolidine hydrochloride . The compound has a molecular weight of 204.7 .
Molecular Structure Analysis
The InChI code for 1-Pyrrolidinyl(2-pyrrolidinyl)methanone hydrochloride is 1S/C9H16N2O.ClH/c12-9(8-4-3-5-10-8)11-6-1-2-7-11;/h8,10H,1-7H2;1H . The linear formula of this compound is C9H17ClN2O .Applications De Recherche Scientifique
Chemical Synthesis
1-Pyrrolidinyl(2-pyrrolidinyl)methanone hydrochloride: is a valuable intermediate in organic synthesis. Its structure, featuring two pyrrolidine rings connected by a carbonyl group, makes it a versatile building block for constructing complex molecules. It’s particularly useful in the synthesis of biologically active compounds where the pyrrolidine ring is a common motif .
Material Science
In material science, this compound can be used to modify the properties of polymers. The pyrrolidine rings can interact with polymer chains, potentially altering their flexibility, durability, and thermal stability. This could lead to the development of new materials with enhanced performance characteristics .
Life Science Research
The compound’s ability to serve as a scaffold in drug discovery is significant. It can be used to create novel biologically active compounds, particularly those targeting neurological pathways, due to the pyrrolidine ring’s prevalence in neuroactive substances .
Chromatography
In chromatography, 1-Pyrrolidinyl(2-pyrrolidinyl)methanone hydrochloride can be used to synthesize stationary phases. Its structure could provide unique selectivity profiles, which are valuable in separating complex mixtures or enantiomers .
Analytical Chemistry
Analytical chemists may employ this compound in the development of new analytical reagents. Its two nitrogen centers offer potential binding sites for metals or other analytes, which could be useful in assays or sensor development .
Pharmacology
The compound’s framework is conducive to creating analogs of known pharmacologically active molecules. This can lead to the discovery of new drugs with improved efficacy or reduced side effects .
Proteomics
In proteomics, the compound can be used to synthesize probes or markers that bind to specific proteins. This is crucial for understanding protein function and interactions within the cellular environment .
Genomics
Lastly, in genomics, researchers might utilize this compound to develop new methods for DNA sequencing or manipulation. Its structural features could facilitate the binding to nucleic acids or aid in the delivery of genetic material .
Safety And Hazards
Propriétés
IUPAC Name |
pyrrolidin-1-yl(pyrrolidin-2-yl)methanone;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O.ClH/c12-9(8-4-3-5-10-8)11-6-1-2-7-11;/h8,10H,1-7H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFNGYUXIXLYXKH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2CCCN2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Pyrrolidinyl(2-pyrrolidinyl)methanone hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

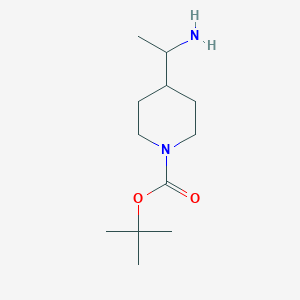

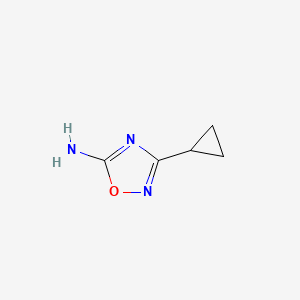
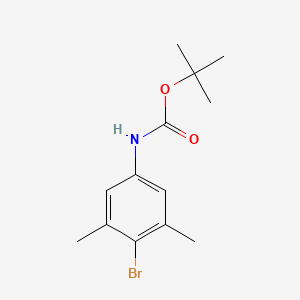
![4-{[(2-Hydroxyphenyl)methyl]amino}benzamide](/img/structure/B1289333.png)

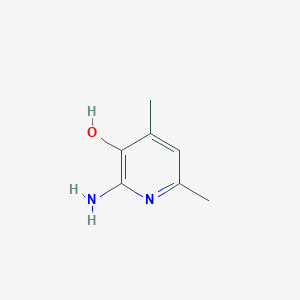
![3-[(4-Cyanophenyl)sulfanyl]propanoic acid](/img/structure/B1289337.png)

![Benzo[d]oxazole-4-carboxamide](/img/structure/B1289350.png)
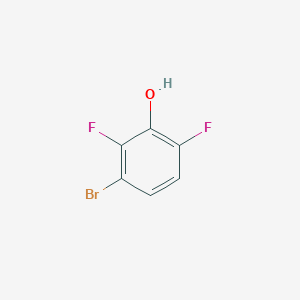
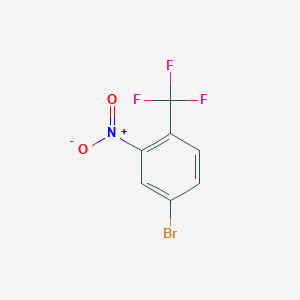
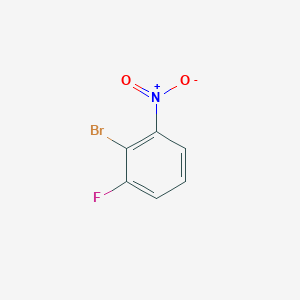
![5-[4-(Bromomethyl)phenyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B1289359.png)